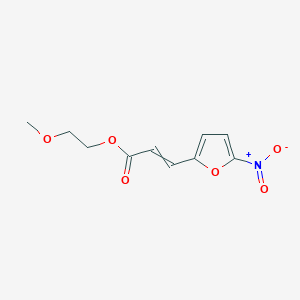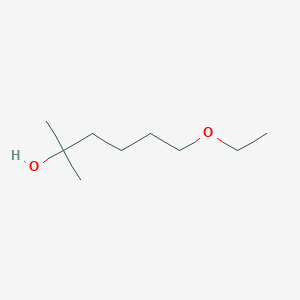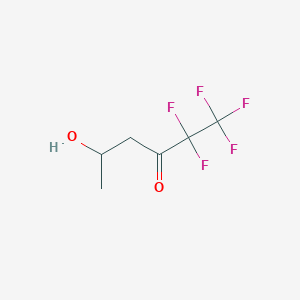![molecular formula C15H19BrN2O2 B14366832 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- CAS No. 90183-20-3](/img/structure/B14366832.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with a bicyclic azabicyclo[2.2.2]octane structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through various methods, including the desymmetrization of achiral tropinone derivatives.
Introduction of the Benzamide Moiety: The azabicyclo[2.2.2]octane core is then acylated with aromatic carboxylic acids to form the benzamide structure.
Bromination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the benzene ring.
Acylation and Alkylation: The azabicyclo[2.2.2]octane core can be further modified through acylation and alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted benzamides and modified azabicyclo[2.2.2]octane derivatives .
科学的研究の応用
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- has several scientific research applications:
作用機序
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission . The molecular targets include the α7 and α3β2 subtypes of nAChRs, and the pathways involved include the modulation of ion channel activity and neurotransmitter release .
類似化合物との比較
Similar Compounds
- N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide
- 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its binding affinity and selectivity for specific nicotinic receptor subtypes, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
90183-20-3 |
|---|---|
分子式 |
C15H19BrN2O2 |
分子量 |
339.23 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C15H19BrN2O2/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19) |
InChIキー |
MVIZMXUBCHMMSO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
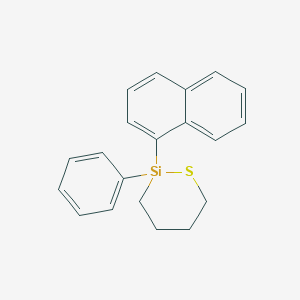
silanol](/img/structure/B14366759.png)
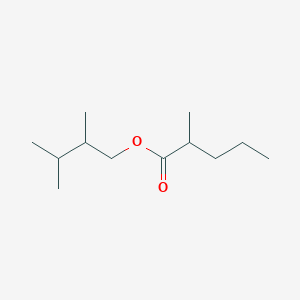
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

